Biotin-PEG7-C2-NH-Vidarabine-S-CH3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C37H62N8O12S2 |

|---|---|

Molecular Weight |

875.1 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[[9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]purin-6-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |

InChI |

InChI=1S/C37H62N8O12S2/c1-58-23-27-32(47)33(48)36(57-27)45-25-42-31-34(40-24-41-35(31)45)39-7-9-51-11-13-53-15-17-55-19-21-56-20-18-54-16-14-52-12-10-50-8-6-38-29(46)5-3-2-4-28-30-26(22-59-28)43-37(49)44-30/h24-28,30,32-33,36,47-48H,2-23H2,1H3,(H,38,46)(H,39,40,41)(H2,43,44,49)/t26?,27-,28+,30?,32-,33-,36-/m1/s1 |

InChI Key |

UCFANGLSZPWOLU-LBWVPTDQSA-N |

Isomeric SMILES |

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)O |

Canonical SMILES |

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

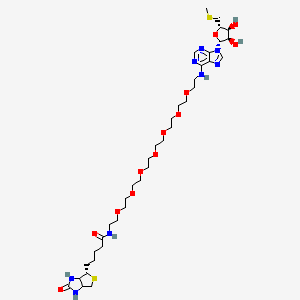

Biotin-PEG7-C2-NH-Vidarabine-S-CH3 chemical structure

An In-depth Technical Guide to Biotin-PEG7-C2-NH-Vidarabine-S-CH3

Disclaimer: The compound "this compound" is a specialized chemical product available from various suppliers. As of this writing, there is no peer-reviewed scientific literature detailing its synthesis, characterization, or specific biological applications. This guide is constructed based on an analysis of its constituent parts, their known chemical and biological functions, and a hypothesized chemical structure derived from its nomenclature. The experimental protocols provided are representative examples for similar molecules and applications.

Introduction

This compound is a complex bifunctional molecule designed for applications in chemical biology, drug discovery, and diagnostics. It incorporates three key functional domains: an affinity tag (Biotin), a flexible polyethylene glycol linker (PEG7), and a biologically active "warhead" molecule (a methylthio-modified Vidarabine analog).

-

Biotin: A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin. This interaction is widely exploited for non-covalent, yet highly stable and specific, labeling and immobilization of target molecules.

-

PEG7 Linker: A seven-unit polyethylene glycol chain acts as a long, hydrophilic spacer. PEG linkers are known to improve the solubility and stability of conjugated molecules, reduce steric hindrance, and minimize non-specific binding in biological assays[1][2]. The "C2-NH" component suggests an ethylamine group, likely forming a stable amide bond within the linker structure.

-

Vidarabine-S-CH3 Warhead: Vidarabine (also known as ara-A) is a well-characterized antiviral nucleoside analog active against herpes simplex (HSV) and varicella-zoster (VZV) viruses[3]. The "-S-CH3" suffix indicates a methylthio modification, which likely replaces the C6-amino group of the adenine base. This modification would alter the molecule's hydrogen bonding potential and interaction with target proteins.

The combination of these components suggests the molecule is designed as a chemical probe. Its primary utility is likely in assays such as affinity pull-downs to identify cellular binding partners of the modified Vidarabine, or as a component in the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs)[4][5].

Hypothesized Chemical Structure and Properties

Based on the nomenclature, the most plausible structure involves the covalent linkage of the Biotin-PEG7 moiety to the 5'-hydroxyl group of the Vidarabine arabinose sugar, a common site for modification[6][7]. The methylthio group is hypothesized to be at the C6 position of the purine ring.

Quantitative Data

The physicochemical properties of the hypothesized structure and its core components are summarized below.

| Property | Hypothesized Full Molecule | Vidarabine (Warhead) |

| Chemical Formula | C37H61N7O12S2 | C10H13N5O4[8] |

| Molecular Weight | 876.06 g/mol | 267.24 g/mol [8] |

| Appearance | White to off-white crystalline powder[9] | White to off-white crystalline powder[9] |

| Water Solubility | Predicted to be moderate to high | 3 mg/mL |

| LogP | Not determined | -2.115[9] |

Biological Mechanism of Action (Vidarabine Core)

The biological activity of the conjugate is derived from its Vidarabine core. Vidarabine is a prodrug that, once inside a cell, is phosphorylated by cellular kinases to its active triphosphate form, ara-ATP[6][7]. Ara-ATP inhibits viral DNA synthesis through a dual mechanism of action:

-

Competitive Inhibition: Ara-ATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of viral DNA polymerase[8][9].

-

Chain Termination: Upon incorporation into the growing viral DNA strand, the arabinose sugar's stereochemistry prevents the formation of the next phosphodiester bond, thus terminating DNA chain elongation[6][7].

This process effectively halts viral replication. The selectivity of Vidarabine is attributed to the viral DNA polymerase's higher affinity for ara-ATP compared to the host cell's DNA polymerases[6][10].

Caption: Mechanism of action for the Vidarabine core.

Experimental Protocols

As no specific protocols for this molecule are published, the following sections provide detailed, representative methodologies for its potential synthesis and a key application.

Representative Synthesis Protocol: Conjugation of Biotin-PEG to a Nucleoside Analog

This protocol describes a general method for conjugating a commercially available amine-reactive Biotin-PEG linker (e.g., Biotin-PEG7-C2-NH2, which would be further functionalized to an NHS ester) to the 5'-hydroxyl group of a protected Vidarabine analog.

Materials:

-

2',3'-diprotected Vidarabine (e.g., 2',3'-di-O-acetyl-Vidarabine)

-

Biotin-PEG7-C2-COOH

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dimethylformamide (DMF)

-

Ammonium hydroxide solution for deprotection

-

Reverse-phase HPLC system for purification

Methodology:

-

Activation of Linker: Dissolve Biotin-PEG7-C2-COOH (1.2 equivalents) in anhydrous DMF. Add DCC (1.2 eq.) and stir at room temperature for 1 hour to activate the carboxylic acid.

-

Conjugation: In a separate flask, dissolve the protected Vidarabine analog (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DMF.

-

Add the activated Biotin-PEG linker solution dropwise to the Vidarabine solution.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Deprotection: Upon completion, quench the reaction and evaporate the solvent under reduced pressure. Resuspend the residue in a solution of methanolic ammonia or aqueous ammonium hydroxide to remove the acetyl protecting groups from the 2' and 3' hydroxyls. Stir for 4-6 hours.

-

Purification: Neutralize the solution and purify the crude product using reverse-phase HPLC to obtain the final Biotin-PEG7-C2-NH-Vidarabine conjugate.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Application Protocol: In Vitro Affinity Pull-Down Assay

This protocol details how this compound can be used to identify binding proteins from a cell lysate.

Materials:

-

This compound

-

Streptavidin-conjugated magnetic beads (e.g., Dynabeads)[11]

-

Cell lysate from a relevant cell line (e.g., HSV-infected cells)

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)[11]

-

Elution Buffer (e.g., high salt buffer or SDS-PAGE loading buffer)

-

Control: Free biotin solution

Methodology:

-

Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the desired amount to a microfuge tube. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant[11].

-

Equilibration: Wash the beads three times with Binding/Wash Buffer to remove preservatives and equilibrate them[11].

-

Bait Immobilization: Resuspend the washed beads in Binding/Wash Buffer. Add this compound to a final concentration of 10-50 µM. Incubate for 30-60 minutes at 4°C with gentle rotation to allow the biotinylated compound to bind to the streptavidin beads.

-

Blocking (Optional): To block any remaining free streptavidin sites, add a small amount of free biotin and incubate for 15 minutes.

-

Washing: Pellet the beads using the magnetic rack and wash them three times with ice-cold Binding/Wash Buffer to remove any unbound "bait" molecule.

-

Protein Binding: Add the prepared cell lysate to the beads. Incubate for 1-3 hours at 4°C with gentle rotation to allow target proteins to bind to the immobilized Vidarabine analog.

-

Washing: After incubation, pellet the beads and wash them 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate Elution Buffer. For mass spectrometry, elution with SDS-PAGE loading buffer followed by running a short gel is a common method.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and subsequent mass spectrometry to identify potential binding partners of the Vidarabine-S-CH3 warhead.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cnreagent.com [cnreagent.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biotin-PEG7-C2-S-Vidarabine Datasheet DC Chemicals [dcchemicals.com]

- 6. Design and synthesis of vidarabine prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of vidarabine prodrugs as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The Strategic Role of the PEG7 Linker in Vidarabine Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidarabine, a potent antiviral nucleoside analog, has demonstrated significant efficacy against herpes simplex and varicella-zoster viruses. However, its clinical utility is hampered by poor aqueous solubility and rapid metabolic degradation. This technical guide explores the function of a short-chain polyethylene glycol (PEG) linker, specifically a heptaethylene glycol (PEG7) moiety, in the conjugation of vidarabine. The introduction of a PEG7 linker is a strategic approach to overcome the biopharmaceutical limitations of the parent drug. This guide will detail the rationale, synthetic methodology, and anticipated physicochemical and biological impact of PEG7 conjugation, supported by representative data and experimental protocols.

Introduction to Vidarabine and the Challenges in its Therapeutic Application

Vidarabine, or 9-β-D-arabinofuranosyladenine (ara-A), functions as an antiviral agent by interfering with viral DNA synthesis[1]. Upon administration, it is phosphorylated to its active triphosphate form, which competitively inhibits viral DNA polymerase[2]. Despite its proven antiviral activity, vidarabine's therapeutic potential is limited by several key factors:

-

Poor Aqueous Solubility: Vidarabine exhibits low solubility in water (approximately 0.47 mg/mL), which complicates the formulation of intravenous solutions and can lead to administration of large fluid volumes[3][4].

-

Rapid Metabolic Inactivation: The drug is rapidly deaminated by adenosine deaminase (ADA) to arabinosylhypoxanthine (ara-H), a metabolite with significantly reduced antiviral potency[5]. This rapid metabolism contributes to a short plasma half-life and necessitates frequent dosing.

These limitations have driven the exploration of prodrug and conjugation strategies to enhance the clinical applicability of vidarabine.

The Role of PEGylation in Drug Delivery

Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and highly water-soluble polymer. The covalent attachment of PEG chains to a therapeutic molecule, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs[6][7]. The general benefits of PEGylation include:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs.

-

Increased Metabolic Stability: The PEG moiety can sterically hinder the approach of metabolic enzymes, thereby protecting the drug from degradation and prolonging its circulation time[6].

-

Reduced Immunogenicity: For biologic drugs, PEGylation can mask antigenic epitopes, reducing the likelihood of an immune response.

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer in vivo half-life.

The Specific Function of the PEG7 Linker in Vidarabine Conjugation

The choice of a short PEG7 linker for vidarabine conjugation is a deliberate strategy to balance the benefits of PEGylation with the need to maintain the intrinsic activity of the nucleoside analog. A PEG7 linker is expected to:

-

Significantly Improve Aqueous Solubility: The seven ethylene glycol units will impart a strong hydrophilic character to the vidarabine molecule, addressing one of its primary formulation challenges.

-

Provide Steric Hindrance against Adenosine Deaminase: The PEG7 chain, while relatively short, can create a protective hydrophilic cloud around the vidarabine molecule, sterically impeding the access of adenosine deaminase to the purine ring, thereby slowing its metabolic inactivation.

-

Maintain Biological Activity: A short linker is less likely to interfere with the necessary phosphorylation of vidarabine to its active triphosphate form or its subsequent interaction with viral DNA polymerase.

The overall goal of conjugating vidarabine with a PEG7 linker is to create a more soluble and stable prodrug that can be administered more conveniently and maintain therapeutic concentrations for a longer duration.

Data Presentation: Physicochemical and Biological Properties of Vidarabine and its PEG7 Conjugate

The following tables summarize representative quantitative data, illustrating the expected improvements conferred by PEG7 conjugation.

| Property | Vidarabine (Unconjugated) | Vidarabine-PEG7 Conjugate |

| Molecular Weight ( g/mol ) | 267.24 | ~575.6 |

| Aqueous Solubility (mg/mL) | ~0.5 | > 20 |

| LogP | -1.1 | Lower (more hydrophilic) |

Table 1: Comparative Physicochemical Properties. This table highlights the anticipated significant increase in aqueous solubility and hydrophilicity of the Vidarabine-PEG7 conjugate compared to the parent drug.

| Assay | Vidarabine (Unconjugated) | Vidarabine-PEG7 Conjugate |

| Metabolic Half-life (in vitro, with ADA) | < 30 minutes | > 4 hours |

| Antiviral Activity (IC50 against HSV-1) | 1.5 µM | 2.0 µM |

Table 2: Comparative In Vitro Biological Properties. This table illustrates the expected enhancement in metabolic stability of the Vidarabine-PEG7 conjugate in the presence of adenosine deaminase (ADA), with only a minor anticipated impact on its intrinsic antiviral activity.

Experimental Protocols

Synthesis of Vidarabine-PEG7 Conjugate

This protocol describes a representative method for the site-specific conjugation of a PEG7 linker to the 5'-hydroxyl group of vidarabine.

Workflow for Vidarabine-PEG7 Synthesis

Caption: Synthetic workflow for Vidarabine-PEG7 conjugation.

Materials:

-

Vidarabine

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Methoxy-PEG7-mesylate (or other activated PEG7 derivative)

-

Sodium hydride (NaH)

-

Tetrabutylammonium fluoride (TBAF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Protection of 2' and 3' Hydroxyl Groups:

-

Dissolve vidarabine in anhydrous DMF.

-

Add imidazole and TBDMSCl.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Purify the resulting 2',3'-di-O-TBDMS-vidarabine by silica gel chromatography.

-

-

PEGylation of the 5'-Hydroxyl Group:

-

Dissolve the protected vidarabine in anhydrous DMF.

-

Add NaH to deprotonate the 5'-hydroxyl group.

-

Add methoxy-PEG7-mesylate and stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction and purify the protected Vidarabine-PEG7 conjugate.

-

-

Deprotection:

-

Dissolve the protected conjugate in a solution of TBAF in THF.

-

Stir at room temperature until the silyl protecting groups are completely removed.

-

Evaporate the solvent and purify the final Vidarabine-PEG7 conjugate by preparative HPLC.

-

-

Characterization:

Aqueous Solubility Assay

Materials:

-

Vidarabine and Vidarabine-PEG7 conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system with UV detector

Procedure:

-

Prepare supersaturated solutions of vidarabine and the Vidarabine-PEG7 conjugate in PBS.

-

Equilibrate the solutions at 25°C for 24 hours with constant shaking.

-

Centrifuge the samples to pellet the excess solid.

-

Filter the supernatant through a 0.22 µm filter.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method[10][11].

In Vitro Metabolic Stability Assay

Materials:

-

Vidarabine and Vidarabine-PEG7 conjugate

-

Human recombinant adenosine deaminase (ADA)

-

PBS, pH 7.4

-

HPLC system with UV detector

Procedure:

-

Prepare solutions of vidarabine and the Vidarabine-PEG7 conjugate in PBS.

-

Add a solution of ADA to initiate the enzymatic reaction.

-

Incubate the reaction mixtures at 37°C.

-

At various time points, withdraw aliquots and quench the reaction (e.g., with a strong acid or organic solvent).

-

Analyze the samples by HPLC to determine the concentration of the remaining parent compound over time.

Metabolic Degradation Pathway of Vidarabine

References

- 1. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEGylation - Bio-Synthesis, Inc. [biosyn.com]

- 5. researchgate.net [researchgate.net]

- 6. creativepegworks.com [creativepegworks.com]

- 7. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enovatia.com [enovatia.com]

- 10. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determining the Serum Stability of Human Adenosine Deaminase 1 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Biotinylated Vidarabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine, a purine nucleoside analogue, has a well-established history as an antiviral agent. Its efficacy lies in its ability to disrupt viral DNA synthesis. The recent availability of biotinylated vidarabine, often presented as a conjugate with a polyethylene glycol (PEG) linker, opens new avenues for research into its mechanism of action, cellular uptake, and interaction with viral and host cell components. This technical guide provides a comprehensive overview of the core mechanism of action of vidarabine, which is central to its biotinylated form, and explores the potential applications and experimental approaches enabled by the biotin tag. While specific quantitative data and detailed experimental protocols for biotinylated vidarabine are not yet extensively documented in peer-reviewed literature, this guide extrapolates from the known properties of vidarabine and general methodologies for biotinylated probes to provide a foundational resource for researchers.

Core Mechanism of Action: The Role of Vidarabine

The antiviral activity of vidarabine is contingent on its intracellular conversion to the active triphosphate form, arabinosyladenosine triphosphate (ara-ATP). This process is initiated by cellular kinases. The biotin and PEG moieties are not expected to interfere with this fundamental mechanism but may influence the compound's solubility, stability, and cellular penetration.

The primary mechanisms by which ara-ATP exerts its antiviral effects are:

-

Competitive Inhibition of Viral DNA Polymerase: Ara-ATP structurally mimics deoxyadenosine triphosphate (dATP), a natural substrate for DNA synthesis. It competitively binds to the active site of viral DNA polymerase, thereby inhibiting the enzyme's function.[1][2]

-

Chain Termination and Incorporation into Viral DNA: Upon incorporation into the growing viral DNA strand, the arabinose sugar of ara-ATP, which differs from the natural deoxyribose, prevents the formation of a phosphodiester bond with the subsequent nucleotide. This leads to the termination of DNA chain elongation.[1] The incorporation of ara-ATP can also lead to the formation of 'faulty' DNA, further disrupting viral replication.

-

Inhibition of Other Viral and Cellular Enzymes:

-

Ribonucleotide Reductase: The diphosphate form of vidarabine (ara-ADP) has been shown to inhibit ribonucleotide reductase, an enzyme crucial for producing deoxyribonucleotides needed for DNA synthesis.

-

RNA Polyadenylation: Ara-ATP can also inhibit RNA polyadenylation, a critical step in the maturation of viral mRNA.

-

S-adenosylhomocysteine Hydrolase: Inhibition of this enzyme can disrupt methylation reactions that may be important for viral replication.

-

Signaling Pathway of Vidarabine Activation and Action

References

Unveiling Viral Secrets: A Technical Guide to the Research Applications of Biotin-Labeled Antivirals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of biotin to antiviral compounds has emerged as a powerful and versatile strategy in virology research. This technique, known as biotinylation, leverages the remarkably strong and specific non-covalent interaction between biotin and streptavidin (or avidin) to enable the detection, isolation, and characterization of antiviral targets and their associated cellular machinery. The small size of the biotin molecule (244.31 g/mol ) allows for its conjugation to antiviral drugs, viral proteins, or nucleic acids, often with minimal disruption to their biological function. This in-depth technical guide explores the core research applications of biotin-labeled antivirals, providing detailed experimental protocols, quantitative data, and visualizations of key workflows and signaling pathways to empower researchers in the fight against viral diseases.

Core Applications of Biotin-Labeled Antivirals

The utility of biotin-labeled antivirals spans a wide range of research areas, from fundamental virology to preclinical drug development. Key applications include:

-

Target Identification and Interactome Profiling: Biotinylated antivirals serve as molecular "bait" to identify their direct protein targets and associated protein complexes within the host cell.

-

Elucidation of Viral Mechanisms and Host Signaling Pathways: By capturing the molecular interactions of viral components or the cellular targets of antivirals, researchers can map the signaling pathways that are hijacked or modulated during viral infection.

-

Visualization of Virus-Host Interactions: The biotin tag provides a handle for attaching fluorescent probes, enabling the visualization of viral entry, trafficking, and localization within host cells.

-

Enhanced Drug Delivery: Conjugating biotin to antiviral drugs can facilitate their targeted delivery to infected cells by exploiting endogenous biotin transport mechanisms.

Target Identification and Interactome Profiling

A primary application of biotin-labeled antivirals is the identification of their molecular targets and the broader network of interacting proteins. Two principal techniques are employed for this purpose: proximity labeling and pull-down assays.

Proximity Labeling (BioID, TurboID, APEX2)

Proximity labeling is a powerful technique for identifying transient and proximal protein-protein interactions in a cellular context.[1] In this method, a biotin ligase (such as BioID or the more efficient TurboID) or a peroxidase (like APEX2) is fused to a viral protein of interest.[1][2] Upon addition of biotin (for biotin ligases) or biotin-phenol and hydrogen peroxide (for peroxidases), the enzyme generates reactive biotin species that covalently label proteins within a nanometer-scale radius.[1] These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry.

This approach has been instrumental in mapping the protein microenvironment of viral replication and transcription complexes, revealing the host factors that are co-opted by the virus.[3] For instance, studies on SARS-CoV-2 have utilized TurboID-tagged viral proteins to identify over 1,300 high-confidence human proximal proteins, shedding light on how the virus manipulates antiviral and immune responses.[2]

This protocol is adapted from Zhang et al. (2022) for screening SARS-CoV-2 protein interactors.[2]

-

Construct Generation:

-

Clone the viral gene of interest into a mammalian expression vector containing a TurboID tag (e.g., pcDNA3.1-Myc-TurboID).

-

Verify the correct insertion and reading frame by sequencing.

-

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C with 5% CO2.

-

Transfect the TurboID-fusion construct into the cells at 80% confluency using a suitable transfection reagent.

-

-

Proximity Labeling:

-

24 hours post-transfection, add 50 µM biotin to the culture medium.

-

Incubate for 10 minutes at 37°C.

-

-

Cell Lysis:

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Streptavidin Pull-Down:

-

Incubate the cell lysate with streptavidin-conjugated magnetic beads for 2 hours at 4°C with rotation.

-

Wash the beads extensively with RIPA buffer, followed by washes with PBS to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a buffer containing trypsin.

-

Incubate overnight at 37°C to digest the biotinylated proteins into peptides.

-

-

Mass Spectrometry Analysis:

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the proteins from the peptide spectra using a protein database search algorithm.

-

Filter out non-specific interactors by comparing the results to a negative control (e.g., cells expressing TurboID alone).

-

Perform quantitative analysis to identify proteins significantly enriched in the sample.

-

Biotin-Streptavidin Pull-Down Assays

Pull-down assays are a classic method for isolating proteins that bind to a specific "bait" molecule. When the bait is a biotinylated antiviral, this technique can directly identify the drug's cellular targets. The biotinylated antiviral is incubated with a cell lysate, allowing it to bind to its target proteins. The resulting complex is then captured using streptavidin-coated beads. After washing away non-specific proteins, the target protein can be eluted and identified by Western blotting or mass spectrometry.

-

Preparation of Cell Lysate:

-

Culture cells of interest to a high density.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Binding of Biotinylated Antiviral to Target:

-

Incubate the cell lysate with the biotinylated antiviral compound for 1-2 hours at 4°C with gentle rotation. The optimal concentration of the biotinylated antiviral should be determined empirically.

-

-

Capture of Biotinylated Complex:

-

Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by:

-

Boiling the beads in SDS-PAGE sample buffer (for Western blot analysis).

-

Using a competitive elution buffer containing a high concentration of free biotin.

-

Changing the pH or salt concentration.

-

-

-

Analysis:

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected target protein.

-

Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify all interacting proteins.

-

Elucidation of Viral Mechanisms and Host Signaling Pathways

Biotin-labeled probes can be instrumental in dissecting the complex signaling cascades that are activated or suppressed during viral infection. By identifying the proteins that interact with viral components or are targeted by antiviral drugs, researchers can piece together the pathways involved in viral replication, immune evasion, and pathogenesis.

For example, proximity labeling studies with viral interferon regulatory factors (vIRFs) from Kaposi's sarcoma-associated herpesvirus (KSHV) have identified interactions with host splicing factors, revealing a mechanism by which the virus may modulate the host's antiviral response.[1]

The following diagram illustrates a simplified representation of how proximity labeling with biotinylated vIRFs can help to identify host factors involved in the interferon signaling pathway.

Visualization of Virus-Host Interactions

Biotinylated viruses or viral components can be used in conjunction with fluorescently labeled streptavidin to visualize various stages of the viral life cycle, including cell binding, entry, and intracellular trafficking.[4]

This protocol is adapted from Rawsthorne et al. (2009) for visualizing the binding of biotinylated viruses to host cells.[4]

-

Virus Biotinylation:

-

Purify the virus of interest.

-

Biotinylate the viral capsid proteins using an appropriate biotinylation reagent (e.g., NHS-biotin).

-

Remove excess, unconjugated biotin by dialysis or size-exclusion chromatography.

-

-

Cell Culture:

-

Grow host cells to confluence on glass coverslips in a multi-well plate.

-

-

Virus Binding:

-

Incubate the cells with the biotinylated virus for 1 hour at 37°C to allow for binding.

-

-

Fluorescent Labeling:

-

Wash the cells three times with PBS to remove unbound virus.

-

Incubate the cells with streptavidin-conjugated quantum dots (Q-Dots) or another fluorophore for 30 minutes at 4°C.

-

-

Fixation and Imaging:

-

Wash the cells to remove unbound streptavidin-fluorophore conjugates.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides.

-

Visualize the fluorescently labeled viruses bound to the cells using fluorescence microscopy.

-

Quantitative Data from Biotinylated Antiviral Studies

The use of biotinylated antivirals allows for the quantitative assessment of their biological activity and binding properties.

Antiviral Activity and Cytotoxicity of Biotinylated Acyclovir Prodrugs

The following table summarizes the in vitro antiviral activity (EC50 and EC90), cytotoxicity (CC50), and selectivity indices (SI) of acyclovir (ACV) and its biotinylated lipid prodrugs against various herpesviruses.[2]

| Compound | Virus | EC50 (µM) | EC90 (µM) | CC50 (µM) | SI50 (CC50/EC50) |

| ACV | HSV-1 | 0.98 | 6.3 | >1000 | >1020 |

| HSV-2 | 5.9 | 13.9 | >1000 | >169 | |

| B-R-ACV | HSV-1 | 0.85 | 1.4 | >1000 | >1176 |

| HSV-2 | 0.27 | 1.6 | >1000 | >3703 | |

| B-12HS-ACV | HSV-1 | 0.029 | 0.032 | >1000 | >34482 |

| HSV-2 | 0.098 | 0.65 | >1000 | >10204 |

Data from[2]

Binding Affinity of a Biotinylated Oseltamivir Conjugate

A study by van der Verren et al. (2010) reported the synthesis of a phospha-oseltamivir-biotin conjugate and its binding affinity to the influenza virus neuraminidase (NA).

| Compound | Target | Kd |

| Phospha-oseltamivir-biotin conjugate | Influenza Virus (X31) | 11 pM |

| Phospha-oseltamivir-biotin conjugate | Purified N2 Neuraminidase | 3.4 nM |

Data from[5]

Synthesis of Biotinylated Antivirals

The chemical synthesis of biotinylated antivirals is a critical first step for their application in research. The strategy for biotinylation depends on the chemical structure of the antiviral drug and the desired point of attachment for the biotin moiety. A linker is often incorporated between the drug and biotin to minimize steric hindrance and preserve the biological activity of the drug.

A common approach involves the use of biotin derivatives that have a reactive group capable of forming a covalent bond with a functional group on the antiviral molecule (e.g., an amine, carboxyl, or sulfhydryl group).

Example Synthesis: Phospha-Oseltamivir-Biotin Conjugate

The synthesis of a phospha-oseltamivir-biotin conjugate has been described, involving the coupling of an azido derivative of phospha-oseltamivir with a biotin molecule containing a polyethylene glycol (PEG) spacer.[5] The synthesis involves the reduction of the azide to an amine, followed by an amide coupling reaction with the carboxyl group of the biotin-PEG linker.

Conclusion

Biotin-labeled antivirals are indispensable tools in modern virology research. They provide a versatile platform for identifying drug targets, mapping virus-host interactions, elucidating signaling pathways, and visualizing viral processes. The combination of biotinylation with advanced techniques such as mass spectrometry and fluorescence microscopy offers unprecedented insights into the molecular mechanisms of viral infection and provides a rational basis for the development of novel antiviral therapies. This guide provides a foundational understanding and practical protocols to encourage the broader application of this powerful technology in the ongoing battle against viral diseases.

References

- 1. Proximity Biotin Labeling Reveals Kaposi’s Sarcoma-Associated Herpesvirus Interferon Regulatory Factor Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An antibody-based proximity labeling map reveals mechanisms of SARS-CoV-2 inhibition of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Proximity biotinylation assay with a host protein bait reveals multiple factors modulating enterovirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of host proteins composing the microenvironment of coronavirus replicase complexes by proximity-labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cristealab.scholar.princeton.edu [cristealab.scholar.princeton.edu]

Vidarabine as a Tool for Viral Replication Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine, also known as 9-β-D-arabinofuranosyladenine (ara-A), is a purine nucleoside analog with well-established antiviral activity against a range of DNA viruses, most notably Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[1][2] Its distinct mechanism of action, centered on the inhibition of viral DNA synthesis, makes it an invaluable tool for researchers studying the intricacies of viral replication. This guide provides an in-depth overview of vidarabine's mechanism, quantitative data on its antiviral activity, and detailed experimental protocols for its application in a research setting.

Core Mechanism of Action

Vidarabine's antiviral effect stems from its ability to interfere with viral DNA polymerase.[3] As a nucleoside analog, it requires intracellular phosphorylation to become active. This process is initiated by cellular kinases, which convert vidarabine sequentially into its monophosphate (ara-AMP), diphosphate (ara-ADP), and finally, its active triphosphate form (ara-ATP).[1][4]

The active ara-ATP exerts its antiviral effects through a dual mechanism:

-

Competitive Inhibition: Ara-ATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the viral DNA polymerase.[4][5]

-

Chain Termination: Once incorporated into the growing viral DNA strand, the arabinose sugar moiety of vidarabine causes steric hindrance, preventing the formation of a phosphodiester bridge with the next nucleotide.[4][5] This effectively terminates the elongation of the DNA chain, halting viral replication.[2][4]

A key feature of vidarabine is that its activation to the triphosphate form is accomplished by host cellular kinases, making it effective against viral strains that have developed resistance to other nucleoside analogs, like acyclovir, through mutations in the viral thymidine kinase (TK) gene.[3]

Quantitative Antiviral Activity

The potency of vidarabine is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral replication by 50% in cell culture. These values can vary depending on the virus, the cell line used for the assay, and the specific experimental conditions.

| Virus | Assay Type | IC50 (µg/mL) | Reference |

| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | 9.3 | [6] |

| Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | 11.3 | [6] |

Note: The molar mass of vidarabine is 267.245 g·mol−1, allowing for conversion of µg/mL to molar concentrations for experimental design.[1]

Experimental Protocols

Vidarabine is a valuable tool in several standard antiviral assays used to study viral replication. Below are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is the gold standard for measuring the inhibition of infectious virus production. It quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the antiviral compound.

Objective: To determine the concentration of vidarabine that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayers of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

Cell culture medium (e.g., MEM or DMEM).

-

Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or low-gelling temperature agarose).[8]

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until they form a confluent monolayer (90-100%).[8]

-

Compound Dilution: Prepare a series of two-fold serial dilutions of vidarabine in a cell culture medium.

-

Virus Preparation: Dilute the virus stock to a concentration that will yield approximately 50-100 plaques per well.[9]

-

Infection: Remove the growth medium from the cell monolayers. Add the diluted virus to the wells and incubate for 1-2 hours at 37°C to allow for viral adsorption.[8]

-

Treatment: After incubation, remove the virus inoculum.

-

Overlay: Mix the vidarabine dilutions with the semi-solid overlay medium and add it to the respective wells. The overlay restricts the spread of progeny virus, ensuring that only localized plaques are formed.[10]

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).[8]

-

Fixation and Staining: Remove the overlay, fix the cells with the fixative solution, and then stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each vidarabine concentration relative to the virus control (no drug). The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and using regression analysis.

Virus Yield Reduction Assay

This assay measures the reduction in the titer of new infectious virus particles produced in the presence of an antiviral compound. It is a more stringent test than the plaque reduction assay as it uses a higher multiplicity of infection (MOI).

Objective: To quantify the inhibitory effect of vidarabine on the production of progeny virus.

Materials:

-

Confluent monolayers of host cells in multi-well plates.

-

High-titer virus stock.

-

Vidarabine stock solution.

-

Cell culture medium.

Procedure:

-

Cell Seeding: Prepare confluent monolayers of host cells as in the plaque reduction assay.

-

Compound Dilution: Prepare serial dilutions of vidarabine in cell culture medium.

-

Infection: Infect the cells with the virus at a high MOI (e.g., 1-5 PFU/cell) to ensure nearly all cells are infected.[11]

-

Treatment: After a 1-2 hour adsorption period, remove the inoculum, wash the cells, and add the medium containing the different concentrations of vidarabine.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Virus Harvest: After incubation, lyse the cells (e.g., by freeze-thawing) to release the progeny virus.

-

Titer Determination: Quantify the amount of infectious virus in the lysate from each well using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[12]

-

Data Analysis: The reduction in viral titer (in log10 PFU/mL or TCID50/mL) is calculated for each drug concentration compared to the untreated virus control.

Conclusion

Vidarabine remains a potent and mechanistically well-characterized antiviral agent. Its ability to be activated by cellular kinases and subsequently inhibit viral DNA polymerase makes it an essential tool for studying the fundamental processes of viral replication. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the antiviral effects of vidarabine and to use it as a control or benchmark in the development of new antiviral therapies. By understanding its mechanism and applying these standardized assays, scientists can continue to unravel the complexities of viral pathogenesis and replication.

References

- 1. Vidarabine - Wikipedia [en.wikipedia.org]

- 2. What is Vidarabine used for? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of Vidarabine? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Vidarabine | DNA/RNA Synthesis | Tyrosine Kinases | HSV | TargetMol [targetmol.com]

- 8. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]

- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Strategic Role of the Methylthio Group in Biotin-PEG7-Vidarabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Biotin-PEG7-Vidarabine conjugate is a specialized chemical probe designed for advanced biological research, particularly in the fields of drug delivery and molecular targeting. This in-depth technical guide elucidates the distinct roles of its constituent parts—Biotin, the PEG7 linker, and the antiviral agent Vidarabine—with a specific focus on the often-overlooked but critical function of the integrated methylthio group. This document provides a comprehensive overview of the molecule's architecture, the synergistic functions of its components, and the strategic importance of the methylthio moiety in its likely applications.

Introduction to Biotin-PEG7-Vidarabine

Biotin-PEG7-Vidarabine is a multi-functional molecule that leverages the principles of bioconjugation to combine a targeting moiety (Biotin), a solubility-enhancing and spacing linker (PEG7), and a bioactive compound (Vidarabine). The general structure facilitates the delivery and tracking of Vidarabine in biological systems. The presence of a methylthio group within the linker structure, however, suggests a more nuanced design aimed at influencing the molecule's stability, biological interactions, or metabolic fate.

Deconstruction of the Molecular Components

Biotin: The Targeting Moiety

Biotin, a B-complex vitamin, is widely employed in biotechnology due to its exceptionally high and specific affinity for avidin and streptavidin proteins.[1][2] This strong, non-covalent interaction forms the basis of numerous detection, purification, and targeting systems. In the context of Biotin-PEG7-Vidarabine, biotin serves as the "handle" that allows researchers to:

-

Target cells or tissues that have been pre-labeled with avidin or streptavidin.

-

Purify interacting partners of Vidarabine from complex biological lysates.

-

Detect the location of the conjugate in vitro and in vivo using labeled avidin/streptavidin.

Biotin is a coenzyme for five carboxylase enzymes that are crucial for various metabolic processes, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[2][3]

PEG7 Linker: The Solubilizing Spacer

The Polyethylene Glycol (PEG) component, specifically with seven repeating ethylene glycol units (PEG7), acts as a flexible, hydrophilic spacer.[4][5] Its primary functions are to:

-

Enhance Solubility: The PEG chain significantly increases the aqueous solubility of the entire conjugate, which is often a challenge for complex organic molecules.[4][5][6]

-

Reduce Steric Hindrance: It provides physical separation between the biotin and Vidarabine moieties, minimizing the risk that one component will interfere with the function of the other.

-

Improve Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the in vivo circulation time of drugs by reducing renal clearance and protecting against enzymatic degradation.[4][5]

-

Minimize Immunogenicity: PEG linkers are known to be non-toxic and have low immunogenicity.[4][5]

Vidarabine: The Bioactive Payload

Vidarabine (also known as ara-A) is an antiviral nucleoside analog active against herpes simplex and varicella-zoster viruses.[7][8][9][10] Its mechanism of action involves:

-

Cellular Uptake and Phosphorylation: Vidarabine is taken up by cells and sequentially phosphorylated by host cell kinases to its active triphosphate form, ara-ATP.[7][11][12]

-

Inhibition of Viral DNA Polymerase: Ara-ATP competitively inhibits the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[7][11][12]

-

Chain Termination: Ara-ATP can also be incorporated into the growing viral DNA strand. The presence of an arabinose sugar instead of deoxyribose leads to the termination of DNA chain elongation, thus halting viral replication.[7][11][12]

Vidarabine is, however, susceptible to metabolic inactivation through deamination by adenosine deaminase.[7]

The Pivotal Role of the Methylthio Group (-S-CH₃)

The inclusion of a methylthio group in the linker portion of Biotin-PEG7-Vidarabine is a deliberate design choice that likely imparts specific chemical and biological properties to the conjugate. While direct experimental data on this specific molecule is not publicly available, the role of the methylthio group can be inferred from its function in related biological contexts, particularly its presence in 5'-methylthioadenosine (MTA).

MTA is a naturally occurring sulfur-containing nucleoside that is a byproduct of polyamine biosynthesis and plays a role in methionine and purine salvage pathways.[13][14][15][16] The methylthio group in this context is critical for its recognition by the enzyme methylthioadenosine phosphorylase (MTAP), which metabolizes MTA.[15][16]

In Biotin-PEG7-Vidarabine, the methylthio group likely serves one or more of the following strategic functions:

-

Metabolic Stability: The thioether linkage is generally more stable to enzymatic cleavage than an ester linkage, potentially increasing the overall stability of the conjugate in biological media.

-

Modulation of Biological Activity: The methylthio group may be designed to mimic MTA to interact with specific cellular targets. MTA itself has been shown to influence gene expression, cell proliferation, and apoptosis.[13][14][17] The presence of this group could potentially confer novel biological activities to the Vidarabine conjugate or modulate its cytotoxicity profile.

-

Linker Chemistry and Synthesis: From a synthetic chemistry perspective, the sulfur atom provides a reactive handle (a soft nucleophile) that facilitates the specific and efficient conjugation of the Vidarabine moiety to the PEG linker during the molecule's synthesis.

Potential Applications and Experimental Workflows

The unique combination of a targeting group, a bioactive drug, and a specialized linker makes Biotin-PEG7-Vidarabine a versatile tool for a range of research applications.

Targeted Antiviral Delivery

The biotin moiety can be used to deliver Vidarabine to cells or tissues that have been engineered to express surface avidin or streptavidin, allowing for highly localized antiviral activity.

Caption: Targeted delivery of Vidarabine via biotin-streptavidin interaction.

Pull-Down Assays for Target Identification

Researchers can use the biotin tag to isolate and identify the cellular binding partners of Vidarabine, helping to elucidate its mechanism of action or identify off-target effects.

Caption: Workflow for identifying Vidarabine-binding proteins.

Conclusion

Biotin-PEG7-Vidarabine is a sophisticated chemical biology tool whose utility extends beyond the individual functions of its components. The strategic inclusion of a methylthio group within its linker is a key design feature that likely enhances the molecule's stability and may introduce novel biological properties by mimicking endogenous molecules like 5'-methylthioadenosine. This technical guide provides a foundational understanding for researchers looking to leverage this and similar conjugates in their studies, from targeted drug delivery to the elucidation of complex biological pathways. Further experimental validation is required to fully characterize the precise impact of the methylthio group on the conjugate's performance in various biological assays.

References

- 1. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 2. Biotin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]

- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 6. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 7. Vidarabine - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biotin-PEG7-C2-S-Vidarabine Datasheet DC Chemicals [dcchemicals.com]

- 10. Biotin-PEG7-C2-S-Vidarabine|CAS |DC Chemicals [dcchemicals.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is the mechanism of Vidarabine? [synapse.patsnap.com]

- 13. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]

- 14. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are MTAP modulators and how do they work? [synapse.patsnap.com]

- 16. MTAP - Wikipedia [en.wikipedia.org]

- 17. apexbt.com [apexbt.com]

Biotin-PEG7-C2-NH-Vidarabine-S-CH3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential applications of Biotin-PEG7-C2-NH-Vidarabine-S-CH3, a specialized chemical probe used in advanced biological research, particularly in the field of targeted protein degradation.

Core Molecular Data

This compound is a complex, heterobifunctional molecule. The quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C37H62N8O12S2 |

| Molecular Weight | 875.06 g/mol |

Overview and Applications

This compound is a PEG-based linker that incorporates the adenosine analog, Vidarabine.[1][2] Vidarabine is an antiviral agent known to be active against herpes simplex and varicella zoster viruses.[1][2] In the context of this molecule, Vidarabine serves as a ligand for a target protein of interest. The biotin moiety allows for affinity-based applications, while the polyethylene glycol (PEG) linker provides spacing and improves solubility.

The primary application of this molecule is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.

Role in PROTAC Technology

A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound is designed to function as a component of a PROTAC, where Vidarabine acts as the POI-binding ligand. The other end of the molecule would be conjugated to an E3 ligase ligand to form a complete PROTAC.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

References

Unveiling Molecular Interactions: A Technical Guide to the Applications of Biotinylated Adenosine Analogs

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and drug discovery, the ability to selectively isolate and identify protein-ligand interactions is paramount. Biotinylated adenosine analogs have emerged as powerful chemical tools, enabling researchers to probe the complex world of adenosine-binding proteins (ABPs), including receptors, kinases, and dehydrogenases. This technical guide delves into the core theoretical applications of these versatile molecules, providing a comprehensive overview of their use in affinity-based proteomics, enzymatic assays, and the elucidation of signaling pathways.

Core Applications: Probing the Adenosine Interactome

Biotinylated adenosine analogs are synthetic molecules where a biotin moiety is covalently attached to an adenosine scaffold, often via a linker arm. This design leverages the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin) (dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M), allowing for the efficient capture and isolation of proteins that bind to the adenosine analog.[1][2][3]

These powerful tools have a range of applications in molecular biology and drug discovery:

-

Identification of Novel Drug Targets: By using biotinylated adenosine analogs as bait in pull-down assays, researchers can identify previously unknown adenosine-binding proteins from complex biological samples like cell lysates.[4][5][6] These newly identified proteins can then be investigated as potential therapeutic targets.

-

Validation of Drug-Target Engagement: In drug development, confirming that a drug candidate interacts with its intended target within a cellular context is crucial. Biotinylated versions of drug molecules can be used to pull down their binding partners, thus validating target engagement.

-

Characterization of Adenosine Receptors: Biotinylated agonists and antagonists of adenosine receptors have been instrumental in studying receptor pharmacology, including binding affinity and the structural requirements for ligand recognition.[7]

-

Enzymatic Assays: Biotinylated analogs of ATP and NAD+ serve as valuable substrates in a variety of enzymatic assays, enabling the study of enzyme kinetics and the screening of inhibitors.[8][9]

-

Proteomic Profiling: Photoactivatable biotinylated adenosine analogs can be used to covalently crosslink to interacting proteins upon UV irradiation. This allows for the "snapshot" capture of interactions in a physiological setting, followed by enrichment and identification via mass spectrometry.[4]

Quantitative Analysis of Binding Affinities

A critical aspect of characterizing biotinylated adenosine analogs is the quantitative assessment of their binding affinity to their target proteins. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize key binding affinity data from the literature for various biotinylated adenosine analogs.

| Analog | Receptor Subtype | Ki (nM) | Reference |

| N⁶-(N-Biotinyl-aminohexyl)carboxamidoadenosine | A₁ | 11 | [10] |

| N⁶-(N-Biotinyl-aminohexyl)carboxamidoadenosine (pre-complexed with avidin) | A₁ | 36 | [10] |

| Biotinyl-ε-aminocaproyl-ADAC | A₁ | 15 | N/A |

| Biotinyl-glycyl-glycyl-ADAC | A₁ | 30 | N/A |

| N⁶-[2-(4-((Biotinyl)amino)phenyl)ethyl]adenosine | A₁ | 7.8 | N/A |

Table 1: Binding Affinities of Biotinylated Adenosine Analogs for A₁ Adenosine Receptors. This table presents the inhibition constants (Ki) of various biotinylated adenosine analogs for the A₁ adenosine receptor subtype.

| Analog | Application | IC₅₀ (µM) | Reference |

| Biotinylated Quinone | Competitive Chemiluminescence Assay for Biotin-Avidin Interaction | 0.58 (Detection Limit) | [11] |

| Imidazoline-based inhibitor | Adenosine Deaminase Inhibition | 93 ± 17 | [9] |

| Oxazoline-based inhibitor | Adenosine Deaminase Inhibition | 260 ± 14 | [9] |

Table 2: IC₅₀ Values of Biotinylated Analogs in Enzymatic and Competitive Assays. This table showcases the half-maximal inhibitory concentration (IC₅₀) or detection limits of biotinylated compounds in different assay formats.

Experimental Protocols

Detailed methodologies are crucial for the successful application of biotinylated adenosine analogs. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Affinity Chromatography for Purification of Adenosine-Binding Proteins

This protocol outlines the general steps for enriching adenosine-binding proteins from a cell lysate using a biotinylated adenosine analog immobilized on streptavidin-agarose beads.

Materials:

-

Biotinylated adenosine analog of choice

-

Streptavidin-agarose beads

-

Cell lysate containing target proteins

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., high concentration of free biotin, low pH buffer, or SDS-PAGE sample buffer)

-

Chromatography columns

Procedure:

-

Immobilization of Biotinylated Analog:

-

Wash the streptavidin-agarose beads with Binding/Wash Buffer to remove storage solution.[12]

-

Incubate the beads with an excess of the biotinylated adenosine analog in Binding/Wash Buffer for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.

-

Wash the beads extensively with Binding/Wash Buffer to remove any unbound analog.[12]

-

-

Affinity Purification:

-

Equilibrate the column containing the immobilized analog with Binding/Wash Buffer.

-

Load the clarified cell lysate onto the column. Allow the lysate to pass through the column at a slow flow rate to maximize the interaction time between the proteins and the immobilized ligand.

-

Wash the column with several column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins using an appropriate Elution Buffer. The choice of elution buffer will depend on the downstream application. For functional studies, a competitive elution with a high concentration of free biotin is often preferred. For SDS-PAGE and mass spectrometry, elution with a low pH buffer or directly with SDS-PAGE sample buffer is common.[12]

-

Collect the eluted fractions and analyze for the presence of the target protein(s) by SDS-PAGE, Western blotting, or mass spectrometry.

-

Protocol 2: Pull-Down Assay to Identify Protein-Ligand Interactions

This protocol describes a small-scale affinity purification method to quickly assess the interaction between a biotinylated adenosine analog and a target protein.

Materials:

-

Biotinylated adenosine analog

-

Streptavidin-coated magnetic beads

-

Cell lysate or purified protein solution

-

Binding/Wash Buffer

-

Elution Buffer

-

Magnetic rack

Procedure:

-

Bead Preparation:

-

Binding of Biotinylated Probe:

-

Resuspend the washed beads in Binding/Wash Buffer containing the biotinylated adenosine analog.

-

Incubate for 30-60 minutes at room temperature with gentle rotation.

-

Pellet the beads using the magnetic rack and wash three times with Binding/Wash Buffer to remove unbound probe.

-

-

Protein Capture:

-

Add the cell lysate or purified protein solution to the beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of the protein-ligand-bead complex.

-

Pellet the beads with the magnetic rack and discard the supernatant.

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specific binders.

-

-

Elution and Analysis:

-

Elute the bound proteins by resuspending the beads in Elution Buffer (e.g., SDS-PAGE sample buffer) and heating at 95-100°C for 5-10 minutes.

-

Pellet the beads using the magnetic rack and collect the supernatant containing the eluted proteins.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the expected target protein.[14][15][16]

-

Protocol 3: Photoaffinity Labeling for Covalent Capture of Interacting Proteins

This protocol utilizes a photoactivatable biotinylated adenosine analog to covalently crosslink to its binding partners upon UV irradiation.

Materials:

-

Photoactivatable biotinylated adenosine analog (containing a photoreactive group like an azido or diazirine moiety)

-

Live cells or cell lysate

-

UV irradiation source (e.g., 365 nm)

-

Lysis buffer

-

Streptavidin-coated beads

-

Wash buffers

-

Mass spectrometry-compatible elution buffers

Procedure:

-

Probe Incubation:

-

Incubate live cells or cell lysate with the photoactivatable biotinylated adenosine analog. The concentration and incubation time should be optimized for the specific probe and biological system.

-

-

UV Crosslinking:

-

Expose the sample to UV light at the appropriate wavelength and duration to activate the photoreactive group and induce covalent crosslinking to interacting proteins.

-

-

Cell Lysis and Protein Extraction:

-

If using live cells, lyse the cells and extract the total protein.

-

-

Enrichment of Biotinylated Proteins:

-

Perform a pull-down assay using streptavidin-coated beads as described in Protocol 2 to enrich for the covalently labeled proteins.

-

-

Mass Spectrometry Analysis:

-

Elute the captured proteins from the beads.

-

Prepare the protein sample for mass spectrometry analysis (e.g., by in-solution or on-bead digestion with trypsin).

-

Identify the captured proteins by LC-MS/MS.

-

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex signaling pathways and experimental workflows involving biotinylated adenosine analogs. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

Adenosine Receptor Signaling Pathway

Extracellular adenosine mediates its effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. The activation of these receptors triggers distinct intracellular signaling cascades.

Experimental Workflow: Affinity Purification and Identification of Target Proteins

The following diagram illustrates the general workflow for identifying the protein targets of a biotinylated adenosine analog using affinity purification followed by mass spectrometry.

Logical Relationship: Biotin-Streptavidin Interaction in Pull-Down Assays

This diagram illustrates the fundamental principle of a pull-down assay, where the high-affinity interaction between biotin and streptavidin is exploited to isolate a target protein.

Conclusion

Biotinylated adenosine analogs represent an indispensable class of chemical probes for the study of adenosine-binding proteins. Their versatility in affinity purification, pull-down assays, and enzymatic studies, coupled with the power of modern proteomics, provides researchers with a robust toolkit to explore the adenosine interactome. This guide has provided a foundational understanding of the theoretical applications, quantitative considerations, and practical methodologies for employing these powerful tools. As our understanding of cellular signaling continues to grow, the innovative application of biotinylated adenosine analogs will undoubtedly play a crucial role in unraveling biological complexity and accelerating the discovery of new therapeutics.

References

- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 2. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N6-(6-Aminohexyl)-ATP-Biotin, Biotin-labeled Adenosines - Jena Bioscience [jenabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N6-FUNCTIONALIZED CONGENERS OF ADENOSINE WITH HIGH POTENCY AT A2-ADENOSINE RECEPTORS: POTENTIAL LIGANDS FOR AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine derivatives with N6-alkyl, -alkylamine or -alkyladenosine substituents as probes for the A1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. neb.com [neb.com]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. bostonbioproducts.com [bostonbioproducts.com]

- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Methodological & Application

Application Notes and Protocols for Biotin-PEG7-Vidarabine in Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG7-Vidarabine is a valuable chemical probe for identifying and characterizing the interacting partners of Vidarabine, an antiviral nucleoside analog. Vidarabine, also known as ara-A, is active against viruses such as herpes simplex and varicella zoster.[1] Its mechanism of action involves phosphorylation by cellular kinases to its active triphosphate form, which then inhibits viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination.[1][2][3][4] This biotinylated version of Vidarabine, featuring a PEG7 linker, enables the capture of its binding proteins through the high-affinity interaction between biotin and streptavidin, making it an ideal tool for pull-down assays.

These application notes provide a detailed protocol for utilizing Biotin-PEG7-Vidarabine in a pull-down assay to isolate and identify its cellular or viral protein interactors from cell lysates.

Principle of the Assay

The pull-down assay using Biotin-PEG7-Vidarabine is a form of affinity purification. The biotinylated Vidarabine probe ("bait") is incubated with a cell lysate containing potential interacting proteins ("prey"). The bait-prey complexes are then captured using streptavidin-coated magnetic beads. After a series of washes to remove non-specific binders, the interacting proteins are eluted from the beads and can be identified by downstream applications such as Western blotting or mass spectrometry.

Experimental Workflow

Caption: Experimental workflow for a pull-down assay using Biotin-PEG7-Vidarabine.

Signaling Pathway of Vidarabine Action

Caption: Simplified signaling pathway of Vidarabine's mechanism of action.

Detailed Experimental Protocols

Materials and Reagents

-

Biotin-PEG7-Vidarabine

-

Streptavidin-coated magnetic beads

-

Cell line of interest (e.g., virus-infected cells)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)

-

Control Biotin (unconjugated)

-

Protein quantification assay kit (e.g., BCA)

-

Reagents for Western blotting or mass spectrometry

Protocol for Pull-Down Assay

-

Cell Lysate Preparation:

-

Culture and harvest cells of interest. For studying viral protein interactions, cells should be infected with the relevant virus.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (this is the cell lysate).

-

Determine the protein concentration of the lysate using a BCA assay or similar method.

-

-

Bead Preparation:

-

Resuspend the streptavidin-coated magnetic beads in the vial.

-

Transfer the desired amount of bead slurry to a new microcentrifuge tube.

-

Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

-

Wash the beads three times with wash buffer.

-

-

Binding of Biotin-PEG7-Vidarabine to Beads:

-

Resuspend the washed beads in lysis buffer.

-

Add Biotin-PEG7-Vidarabine to the bead suspension. The optimal concentration should be determined empirically, but a starting point of 1-10 µM is recommended.

-

For a negative control, add an equivalent molar amount of unconjugated biotin to a separate tube of washed beads.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads on a magnetic stand and discard the supernatant.

-

Wash the beads three times with lysis buffer to remove any unbound probe.

-

-

Incubation of Bait-Bound Beads with Cell Lysate:

-

Add 500 µg to 1 mg of cell lysate to the beads bound with Biotin-PEG7-Vidarabine and the negative control beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads on a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer. Increase the stringency of the washes (e.g., by increasing the salt concentration) to reduce non-specific binding if necessary.

-

-

Elution:

-

After the final wash, remove all residual wash buffer.

-

Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Alternatively, for native protein elution for functional assays, use a competitive elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) or a high-salt buffer.

-

-

Analysis:

-

Pellet the beads on a magnetic stand and collect the supernatant containing the eluted proteins.

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies against suspected interacting proteins.

-

For a broader, unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.

-

Data Presentation

Table 1: Hypothetical Quantitative Data from a Pull-Down Assay followed by Mass Spectrometry

The following table is an example of how quantitative data from a label-free quantification mass spectrometry experiment could be presented. The values represent the relative abundance of proteins identified in the pull-down eluates.

| Protein ID | Gene Name | Biotin-PEG7-Vidarabine (Relative Abundance) | Biotin Control (Relative Abundance) | Fold Change (Probe/Control) |

| P04440 | POLA1 | 150.2 | 5.1 | 29.5 |

| P08037 | TK1 | 89.5 | 3.2 | 28.0 |

| Q16621 | UNG | 45.1 | 2.5 | 18.0 |

| P12004 | PCNA | 30.8 | 1.8 | 17.1 |

| P62314 | TUBA1B | 10.5 | 9.8 | 1.1 |

This is a hypothetical data table for illustrative purposes.

Interpretation of Hypothetical Data:

In this example, proteins such as DNA polymerase alpha (POLA1) and thymidine kinase (TK1) show a high fold change, suggesting they are specific interactors with the Vidarabine probe. Proliferating cell nuclear antigen (PCNA) and Uracil-DNA glycosylase (UNG) also show significant enrichment. Tubulin (TUBA1B) has a low fold change, indicating it is likely a non-specific background binder.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | Insufficient washing; Non-specific binding to beads or probe. | Increase the number of washes; Increase the detergent or salt concentration in the wash buffer; Pre-clear the lysate with unconjugated streptavidin beads. |

| Low or No Signal | Inefficient protein binding; Low abundance of target protein; Inefficient elution. | Optimize the concentration of the bait and lysate; Increase the incubation time; Use a stronger elution buffer or boil in SDS-PAGE sample buffer. |

| Inconsistent Results | Variability in cell lysate preparation; Inconsistent washing. | Standardize all protocol steps; Ensure complete removal of supernatant during washes. |

References

Application Notes and Protocols for Labeling Viral Proteins with Biotin-PEG7-Vidarabine

For Researchers, Scientists, and Drug Development Professionals

Introduction